3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
3-(Furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a furan ring, a piperidine moiety, and a pyrimidoquinoline core, contributes to its potential as a versatile pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidoquinoline Core: This step involves the cyclization of appropriate precursors such as 2-aminoquinoline derivatives with suitable aldehydes or ketones under acidic or basic conditions to form the pyrimidoquinoline scaffold.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfuryl chloride and an appropriate Lewis acid catalyst.
Attachment of the Piperidine Moiety: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidoquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrimidoquinoline derivatives.
Substitution: Various substituted pyrimidoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its antitumor, antimicrobial, and anti-inflammatory properties make it a promising candidate for the development of new drugs .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions trigger apoptosis in cancer cells, making it an effective antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities, such as antitumor and antimicrobial properties.
Pyrimidoquinoline Derivatives: These compounds have a similar pyrimidoquinoline core and are known for their diverse biological activities.
Furan Derivatives: Compounds containing the furan ring are known for their reactivity and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione lies in its combination of structural features. The presence of the furan ring, piperidine moiety, and pyrimidoquinoline core in a single molecule provides a versatile platform for the development of new drugs and materials with enhanced properties .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-10-methyl-2-(piperidin-1-ylmethyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25-18-10-4-3-9-17(18)21(28)20-22(25)24-19(15-26-11-5-2-6-12-26)27(23(20)29)14-16-8-7-13-30-16/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKNHPVOJMBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)CN5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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